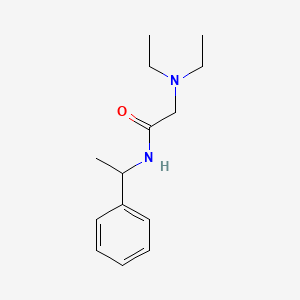![molecular formula C29H25N3O3 B11100942 2,2-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11100942.png)
2,2-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of benzo[a]phenanthridines, which are polycyclic aromatic compounds.
- The core structure consists of a tetrahydrobenzo[a]phenanthridine scaffold with additional substituents.
- The compound contains a pyrrole ring, a nitrophenyl group, and two methyl groups.
- Its chemical formula is C₂₃H₁₉N₃O₃ .
- This compound may have interesting biological properties due to its unique structure.
Preparation Methods
- Synthetic routes for this compound can be complex, but I’ll summarize the key steps:
- Starting materials include 1- [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one and N-(4-nitrophenyl)acetohydrazonoyl bromide .
- Reactions involve hydrazonoyl chloride derivatives and methyl hydrazinecarbodithioate.
- The final product is obtained through cyclization to form the 1,3,4-thiadiazole ring.
- Industrial production methods may vary, but these synthetic steps provide a foundation.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Potential oxidation sites include the pyrrole nitrogen or the phenyl ring.
Reduction: Reduction of the nitro group could yield an amino group.
Substitution: Halogenation or other substitutions are possible.
- Common reagents include hydrazonoyl chlorides, methyl hydrazinecarbodithioate, and thiocyanates.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial agent, considering its structure and activity against E. coli, B. mycoides, and C. albicans.
Chemistry: Explore its reactivity and applications in organic synthesis.
Biology: Assess its impact on cellular processes.
Industry: Investigate its use in materials science or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzo[a]phenanthridines or 1,3,4-thiadiazoles.
- Highlight its uniqueness, perhaps by comparing it to structurally related compounds.
Properties
Molecular Formula |
C29H25N3O3 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2,2-dimethyl-5-[1-(3-nitrophenyl)pyrrol-2-yl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C29H25N3O3/c1-29(2)16-22-26-21-10-4-3-7-18(21)12-13-23(26)30-28(27(22)25(33)17-29)24-11-6-14-31(24)19-8-5-9-20(15-19)32(34)35/h3-15,28,30H,16-17H2,1-2H3 |
InChI Key |
JKBAOVBIZRCOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CN5C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11100861.png)
![4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11100862.png)
![2-[(3,5-Dimethoxybenzoyl)amino]-5-methylbenzoic acid](/img/structure/B11100881.png)
![N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B11100895.png)
![1-benzyl-2-[(4-bromobenzyl)sulfanyl]-1H-imidazole](/img/structure/B11100900.png)
![N-({N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11100901.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B11100902.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11100907.png)

![methyl 4-[(E)-{[4-(pyridin-2-ylsulfamoyl)phenyl]imino}methyl]benzoate](/img/structure/B11100912.png)
![Benzene-1,4-diyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]](/img/structure/B11100915.png)
![butyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B11100929.png)
![4-[((Z)-2-{2-[4-(2-{2-[(Z)-1-(4-{[(4-Nitrophenyl)sulfonyl]oxy}phenyl)methylidene]hydrazino}-2-oxoethyl)piperazino]acetyl}hydrazono)methyl]phenyl 4-nitro-1-benzenesulfonate](/img/structure/B11100934.png)

